molecular formula C10H7FN2O2 B2372104 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid CAS No. 956723-00-5

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Cat. No.: B2372104
CAS No.: 956723-00-5
M. Wt: 206.176
InChI Key: BHCDKIFOFUMDBN-UHFFFAOYSA-N
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Description

Strategic Importance of Fluorinated Heterocyclic Benzoic Acid Scaffolds in Organic Chemistry

Fluorinated heterocyclic benzoic acid scaffolds are of profound strategic importance in organic chemistry, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.gov These modifications can lead to enhanced drug efficacy and improved pharmacokinetic profiles. The combination of a fluorine atom, a heterocyclic ring system, and a benzoic acid moiety creates a versatile platform for the development of new pharmaceuticals and functional materials. The benzoic acid group, in particular, provides a convenient handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological macromolecules.

Contextualizing the Pyrazole-Benzoic Acid Conjugate in Modern Synthetic Design

The conjugation of a pyrazole (B372694) ring to a benzoic acid framework is a well-established strategy in modern synthetic design for creating molecules with diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov When combined with a benzoic acid unit, the resulting conjugate can access novel chemical space and interact with biological targets in unique ways. The pyrazole moiety can act as a bioisostere for other functional groups and can participate in various non-covalent interactions, while the benzoic acid portion can ensure aqueous solubility and provide a site for salt formation or further derivatization.

Scope and Research Trajectory for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic Acid as a Prototypical System

While extensive research on a wide array of fluorinated pyrazole derivatives has been conducted, detailed, publicly available scientific studies specifically focused on this compound are limited. It is primarily available as a research chemical from various commercial suppliers. cymitquimica.comchemscene.comchemscene.com This suggests that its current role is likely that of a building block or intermediate in the synthesis of more complex molecules, rather than an end product with extensively documented applications.

The research trajectory for this compound is therefore projected towards its use as a prototypical system for the exploration of new chemical entities. Its well-defined structure allows for systematic modifications, enabling researchers to probe the structure-activity relationships of more complex derivatives. Future research will likely focus on utilizing this scaffold to synthesize libraries of compounds for screening against various biological targets. The presence of the reactive carboxylic acid and the N-H group on the pyrazole ring provides two distinct points for chemical diversification.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
CAS Number 956723-00-5

This data is compiled from commercial supplier information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(1H-pyrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-2-1-6(5-7(8)10(14)15)9-3-4-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDKIFOFUMDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Fluoro 5 1h Pyrazol 3 Yl Benzoic Acid

Retrosynthetic Disconnection Strategies for the Target Compound

Retrosynthetic analysis of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid reveals a strategic disconnection approach. The primary disconnection occurs at the carbon-carbon bond linking the pyrazole (B372694) ring and the fluorinated benzoic acid. This leads to two key synthons: a pyrazole derivative, often functionalized with a leaving group or a boron species, and a fluorinated benzoic acid derivative, typically halogenated to facilitate coupling.

Key Precursors and Fluorinated Building Blocks Utilized in Synthesis

The synthesis of this target compound relies on a selection of key precursors and specialized fluorinated building blocks. Fluorinated pyrazoles are recognized for their importance in medicinal chemistry and drug discovery. researchgate.netresearchgate.net The incorporation of fluorine can modulate various properties of a molecule, including lipophilicity and metabolic stability. olemiss.edu

A common precursor for the fluorinated benzoic acid portion is 2-fluorobenzoic acid or its derivatives. chemicalbook.comarkat-usa.org For the pyrazole moiety, precursors often include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or acetylenic ketones, which react with hydrazine (B178648) or its derivatives. nih.govnih.gov The trifluoromethyl group is another common fluorine-containing moiety introduced into pyrazole structures. nih.gov

Component MoietyKey PrecursorsRole in Synthesis
Fluorinated Benzoic Acid2-Fluorobenzoic acid derivatives (e.g., 5-bromo-2-fluorobenzoic acid)Provides the fluorinated aromatic carboxylic acid framework.
Pyrazole Ring1,3-Diketones (e.g., acetylacetone)Reacts with hydrazine to form the pyrazole core via cyclocondensation. mdpi.com
Pyrazole Ringα,β-Unsaturated Ketones (Chalcones)Undergo cyclocondensation with hydrazines to yield pyrazolines, which are then oxidized to pyrazoles. nih.gov
Pyrazole RingHydrazine or Hydrazine DerivativesActs as the binucleophilic component to form the pyrazole ring. beilstein-journals.org

Establishment of Reaction Pathways for the Pyrazole Moiety Formation

Cyclocondensation Reactions in 1H-Pyrazole Ring Construction

The most prevalent and classic method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method known as the Knorr synthesis. nih.govbeilstein-journals.orgnih.gov This approach is valued for its simplicity and efficiency. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

Variations of this method utilize precursors like α,β-unsaturated ketones or acetylenic ketones. nih.gov When α,β-unsaturated ketones react with hydrazines, they typically form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. researchgate.net The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. mdpi.com

Regioselective Synthesis Approaches for 1H-Pyrazole Derivatives

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. nih.gov The reaction can potentially yield two different regioisomers. The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov For instance, the difference in nucleophilicity between the two nitrogen atoms of a substituted hydrazine can direct the initial condensation step, thereby determining the final substitution pattern on the pyrazole ring. nih.gov Researchers have developed various strategies to achieve high regioselectivity, including the use of specific catalysts or directing groups. nih.govacs.orgtandfonline.com One-pot procedures have also been devised for the regioselective preparation of trisubstituted pyrazoles. galchimia.com

Formation of the Benzoic Acid Framework and Controlled Fluorination Strategies

The assembly of the final molecule requires the formation of a stable link between the pyrazole and the fluorinated benzoic acid framework.

Carbon-Carbon Coupling Reactions for Aromatic Ring Assembly (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the pyrazole and the benzoic acid ring. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. youtube.comrsc.org

In the context of synthesizing this compound, the strategy often involves coupling a pyrazole-boronic acid (or its ester) with a halogenated 2-fluorobenzoic acid derivative (e.g., 5-bromo-2-fluorobenzoic acid). nih.gov Alternatively, a pyrazole halide can be coupled with a boronic acid derivative of 2-fluorobenzoic acid. The reaction requires a palladium catalyst, a base, and a suitable solvent system. researchgate.net The versatility and functional group tolerance of the Suzuki coupling make it highly suitable for complex molecule synthesis. nih.govrsc.org

ComponentExampleFunction
Aryl Halide5-Bromo-2-fluorobenzoic acidElectrophilic partner in the coupling reaction.
Organoboron Reagent1H-Pyrazole-5-boronic acidNucleophilic partner in the coupling reaction.
Palladium CatalystPd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Catalyzes the cross-coupling reaction cycle. researchgate.net
BaseK₂CO₃ or K₃PO₄Activates the organoboron reagent and facilitates transmetalation. nih.gov
SolventDioxane/Water or TolueneProvides the medium for the reaction to occur. researchgate.net

Introduction of Fluorine Atom via Specific Fluorination Reagents or Pre-fluorinated Synthons

The introduction of a fluorine atom into an organic molecule is a critical step that can significantly alter its biological and chemical properties. lookchem.comnih.govolemiss.edu In the synthesis of this compound, the fluorine atom can be incorporated either by direct fluorination of an advanced intermediate or by using a starting material that already contains the fluorine atom, known as a pre-fluorinated synthon.

Direct fluorination often employs specialized reagents that can act as either an electrophilic ("F+") or nucleophilic ("F-") fluorine source. tcichemicals.com Electrophilic fluorinating agents are particularly useful for the fluorination of electron-rich aromatic compounds. alfa-chemistry.comresearchgate.net These reagents contain a weak nitrogen-fluorine (N-F) bond, allowing for the transfer of an electrophilic fluorine atom. researchgate.net A prominent example is Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is known for its stability, broad functional group tolerance, and operational simplicity. mdpi.com Other common electrophilic reagents include N-Fluorobenzenesulfonimide (NFSI) and N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate). alfa-chemistry.comtcichemicals.com

Nucleophilic fluorination is another key strategy, often involving the displacement of a leaving group by a fluoride anion. tcichemicals.com While hydrogen fluoride is a basic nucleophilic agent, its use is often limited in laboratory settings due to its hazardous nature. tcichemicals.com More practical sources include potassium fluoride (KF) and cesium fluoride (CsF). tcichemicals.com A notable method for synthesizing 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. arkat-usa.org

Alternatively, a more common and often more efficient strategy involves the use of pre-fluorinated synthons. tcichemicals.com This approach begins with a commercially available, fluorine-containing starting material. For the target compound, a logical precursor would be a derivative of 2-fluorobenzoic acid or 2-fluorotoluene. orgsyn.orgchemicalbook.com For instance, the synthesis could commence from 2-amino-3-fluorobenzoic acid, which serves as a key intermediate for various heterocyclic compounds. orgsyn.org This method avoids the often harsh conditions and selectivity issues associated with direct fluorination of complex molecules.

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

Reagent NameAcronymKey CharacteristicsApplications
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor® (F-TEDA-BF₄)Air and moisture stable, versatile, operationally simple. mdpi.comFluorination of enols, silyl enol ethers, and electron-rich aromatic compounds. alfa-chemistry.commdpi.comtcichemicals.com
N-FluorobenzenesulfonimideNFSIEconomical, stable, soluble in various organic solvents. alfa-chemistry.comFluorination of olefins, aromatic hydrocarbons, and amides. alfa-chemistry.com
N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)-Easily handled powder, versatile electrophilic agent. tcichemicals.comFluorination of stabilized carbanions, aromatic compounds, and organosulfur compounds. tcichemicals.com

Integrated Synthetic Sequences and Advanced Methodologies

Multi-Step Synthetic Approaches for Target Compound Construction

The construction of a complex molecule like this compound typically involves a multi-step synthetic sequence. A plausible and convergent route often starts with pre-fluorinated building blocks to ensure the correct placement of the fluorine atom.

One common strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.orgnih.gov In the context of the target molecule, a potential pathway could begin with a fluorinated acetophenone derivative. This intermediate would then be elaborated to introduce the second carbonyl functionality, forming a 1,3-dicarbonyl precursor. Subsequent cyclocondensation with hydrazine hydrate would yield the pyrazole ring. The final step would involve the conversion of another functional group on the benzene (B151609) ring (e.g., a methyl or nitrile group) into the required carboxylic acid moiety, for example, through oxidation.

An alternative well-established approach is the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine. mdpi.com For the target compound, this would involve synthesizing a fluorinated chalcone precursor bearing a group that can be later converted to a carboxylic acid. Reaction with hydrazine would then form the pyrazoline ring, which can be subsequently oxidized to the aromatic pyrazole.

A specific example from the literature for a similar compound, 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, was synthesized by reacting 1-(2-fluorophenyl)-5-methyl-hexane-1,3-dione with 2-hydrazinobenzoic acid in ethanol. nih.govnih.gov This highlights a convergent strategy where both the fluorinated phenyl and the benzoic acid moieties are introduced via the starting materials, which then react to form the central pyrazole core.

One-Pot Synthetic Procedures for Enhanced Efficiency and Atom Economy

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot methodologies are increasingly favored. mdpi.com These reactions combine multiple synthetic steps into a single operation without the isolation of intermediates, thereby saving time, solvents, and reagents. d-nb.info

The synthesis of pyrazole derivatives is particularly amenable to one-pot procedures, often through multi-component reactions (MCRs). rsc.org A typical MCR for pyrazole synthesis might involve the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine in a single vessel. rsc.orgthieme-connect.com This approach allows for the rapid assembly of complex pyrazole structures. rsc.org

For fluorinated pyrazoles, one-pot mechanochemical synthesis offers a solventless and efficient alternative. d-nb.infonih.govbeilstein-journals.org For example, a two-step, one-jar protocol has been developed for the formation of a pyrazolone heterocycle followed by its fluorination. d-nb.infonih.gov This process involves the milling of liquid reagents with a grinding auxiliary to form the initial pyrazolone, followed by the addition of a solid fluorinating agent in the same vessel to yield the final fluorinated product. d-nb.infonih.gov Such solvent-free methods significantly improve the sustainability of the synthesis. beilstein-journals.org Another one-pot strategy involves the (3+3)-annulation of in situ generated nitrile imines with a surrogate of acetylene, followed by dehydration and ring contraction to form trifluoromethylpyrazoles. organic-chemistry.org

These integrated approaches not only streamline the synthesis but also align with the principles of green chemistry by improving atom economy and reducing the environmental impact of the chemical process. d-nb.info

Methodological Innovations and Sustainable Synthetic Practices

Development and Application of Environmentally Benign (Green) Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govbenthamdirect.com These approaches focus on using less hazardous reagents, employing green solvents, utilizing renewable energy sources, and incorporating recyclable catalysts. nih.gov

A key strategy in the green synthesis of pyrazoles is the use of environmentally benign solvents, with water being a prime example. thieme-connect.com Water-based syntheses of pyrazoles have been reported, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB), which can promote the reaction in an aqueous medium. thieme-connect.com Solvent-free, or solid-state, reactions represent another significant advancement. mdpi.combenthamdirect.com These reactions, often assisted by microwave irradiation or mechanochemical milling, can lead to higher yields, shorter reaction times, and simplified work-up procedures compared to conventional methods. mdpi.comnih.gov

Microwave-assisted synthesis has emerged as an energy-efficient technique for producing pyrazole derivatives. mdpi.comrsc.org For instance, the four-component condensation of an acetoacetic ester, hydrazine, an aldehyde, and malononitrile can be effectively carried out under microwave irradiation in an eco-friendly water-ethanol solvent system. rsc.org This method often results in a significant reduction in reaction time compared to conventional heating. rsc.org

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyrazoles

ParameterConventional MethodGreen Chemistry Approach
Solvent Often uses hazardous organic solvents. benthamdirect.comPrefers water, ethanol, or solvent-free conditions. rsc.orgthieme-connect.comnih.gov
Energy Source Typically relies on conventional heating (e.g., oil bath). rsc.orgUtilizes energy-efficient techniques like microwave or ultrasound irradiation. rsc.orgbenthamdirect.com
Reaction Time Can be several hours to days. rsc.orgOften reduced to minutes. mdpi.com
Waste Generation Can generate significant chemical waste. thieme-connect.comMinimized through atom-economical reactions and recyclable catalysts. thieme-connect.comnih.gov
Catalysts May use stoichiometric or hazardous catalysts.Employs recyclable, heterogeneous, or bio-catalysts. nih.gov

Role of Catalytic Systems in Pyrazole and Benzoic Acid Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of both the pyrazole and benzoic acid components of the target molecule. A wide range of catalysts, from simple acids and bases to complex metal-organic frameworks, can be employed to facilitate key transformations.

For pyrazole synthesis, various catalysts have been developed. Iron-catalyzed reactions of diarylhydrazones with vicinal diols provide a regioselective route to substituted pyrazoles. organic-chemistry.org Rhodium catalysts can enable the addition-cyclization of hydrazines with alkynes under mild conditions. organic-chemistry.org Ruthenium complexes have been used to catalyze the hydrogen transfer of 1,3-diols in the presence of hydrazines to form pyrazoles. organic-chemistry.org Furthermore, protic pyrazole complexes themselves can act as ligands in catalytic systems, participating in transformations like transfer hydrogenation and hydrogen evolution. nih.gov Heterogeneous catalysts, such as silica-supported sulfuric acid and various metal oxides, are also employed for their ease of separation and recyclability. thieme-connect.com

In the synthesis or modification of the benzoic acid moiety, catalysis is crucial for reactions like oxidation. The oxidation of a fluorotoluene or a fluorobenzaldehyde precursor to 2-fluorobenzoic acid can be achieved using catalytic systems. For example, the oxidation of o-fluorobenzaldehyde to o-fluorobenzoic acid can be performed using a combination of copper(II) and cobalt(II) acetate catalysts under an oxygen atmosphere. chemicalbook.com Transition-metal-free methods have also been developed for the formal deoxyacylation of phenols to generate benzoic acids under mild conditions. rsc.org The choice of catalyst is critical for achieving high yield and selectivity while minimizing side reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 5 1h Pyrazol 3 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Tautomeric Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing fluorine atom, the carboxylic acid group, and the pyrazole (B372694) ring.

Aromatic Protons: The benzoic acid ring contains three protons (H-3, H-4, and H-6). The fluorine atom at the C-2 position and the pyrazole ring at the C-5 position deshield these protons. H-6, being ortho to the pyrazole ring, is expected to appear at the most downfield position among the aromatic protons. H-3, being ortho to the fluorine atom, will also be shifted downfield and will exhibit coupling to the fluorine nucleus. H-4 will be influenced by both groups and its signal is expected to be a doublet of doublets.

Pyrazole Protons: The pyrazole ring has two protons, H-4' and H-5'. These protons typically appear as doublets due to mutual coupling. Their exact chemical shifts can vary depending on the solvent and tautomeric form, but they generally reside in the aromatic region. researchgate.net

Labile Protons: The carboxylic acid proton (-COOH) and the pyrazole N-H proton are acidic and their signals are often broad. They typically appear at a significant downfield shift (δ > 10 ppm). Their position is highly dependent on solvent, concentration, and temperature, and they may undergo exchange with deuterated solvents like D₂O, leading to their disappearance from the spectrum.

The predicted ¹H NMR spectral data are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH> 12.0broad singlet (br s)-
NH (Pyrazole)> 11.0broad singlet (br s)-
H-6 (Aromatic)8.2 - 8.4doublet of doublets (dd)J(H6-H4) ≈ 2.5 Hz, J(H6-F) ≈ 1.5 Hz
H-4 (Aromatic)7.8 - 8.0doublet of doublets (dd)J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 2.5 Hz
H-5' (Pyrazole)7.6 - 7.8doublet (d)J(H5'-H4') ≈ 2.0-3.0 Hz
H-3 (Aromatic)7.3 - 7.5triplet or ddJ(H3-H4) ≈ 8.5 Hz, J(H3-F) ≈ 8.5 Hz
H-4' (Pyrazole)6.7 - 6.9doublet (d)J(H5'-H4') ≈ 2.0-3.0 Hz

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Ten distinct signals are expected for the ten carbon atoms of this compound. Due to the tautomerism in N-unsubstituted pyrazoles, the signals for C-3' and C-5' can sometimes appear broadened as a result of chemical exchange. nih.gov

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) is the most deshielded and is expected to appear at the furthest downfield position, typically in the range of 165-170 ppm.

Aromatic Carbons: The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. Its chemical shift will be significantly influenced by the electronegative fluorine. The other aromatic carbons will have shifts determined by the substituent effects. C-1 and C-5, being attached to the carboxylic acid and pyrazole groups respectively, will be found at downfield shifts.

Pyrazole Carbons: The chemical shifts of the pyrazole carbons (C-3', C-4', C-5') are characteristic of heterocyclic aromatic systems. researchgate.net C-3' and C-5' are typically found further downfield than C-4'. nih.govcdnsciencepub.com

The predicted ¹³C NMR spectral data are detailed in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Features
C=O (Carboxyl)166 - 169Low intensity quaternary carbon
C-2 (Aromatic)160 - 164Doublet, large ¹JCF coupling (~250 Hz)
C-3' (Pyrazole)~150Tautomeric effects may cause broadening
C-5' (Pyrazole)~140Tautomeric effects may cause broadening
C-5 (Aromatic)135 - 138Quaternary carbon
C-4 (Aromatic)132 - 134CH
C-6 (Aromatic)125 - 128CH
C-1 (Aromatic)120 - 123Quaternary carbon, potential C-F coupling
C-3 (Aromatic)118 - 120Doublet, ²JCF coupling (~20-25 Hz)
C-4' (Pyrazole)105 - 108CH

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. For fluoroaromatic compounds, the chemical shifts typically fall within the range of -100 to -140 ppm (relative to CFCl₃). nih.govalfa-chemistry.com This signal would likely appear as a multiplet, primarily due to coupling with the ortho-proton H-3 (³JFH) and the meta-proton H-4 (⁴JFH).

2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the benzoic acid and pyrazole rings.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between H-3 and H-4 on the aromatic ring, and between H-4' and H-5' on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link H-3 to C-3, H-4 to C-4, H-6 to C-6, H-4' to C-4', and H-5' to C-5'.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity. It would provide the definitive link between the two ring systems. A key correlation would be expected from the pyrazole protons (H-4' and/or H-5') to the aromatic carbon C-5. Likewise, correlations from the aromatic protons H-4 and H-6 to C-5 would be seen. This experiment also helps assign quaternary carbons, for example, by observing correlations from H-3 and H-4 to the carboxyl carbon C=O.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could reveal through-space correlations between protons on the benzoic acid ring and the pyrazole ring, such as between H-6 and H-4' of the pyrazole, helping to determine the preferred conformation or spatial arrangement of the two rings.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would display a series of characteristic absorption bands that serve as a molecular fingerprint. The spectrum is typically dominated by features from the carboxylic acid group. docbrown.info

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.

N-H Stretch: A moderate band for the pyrazole N-H stretch is anticipated around 3100-3300 cm⁻¹, often appearing on the shoulder of the broader O-H band.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the conjugated carboxylic acid is expected around 1680-1710 cm⁻¹.

C=C and C=N Stretches: The aromatic ring and pyrazole ring C=C and C=N stretching vibrations will produce multiple medium to strong bands in the 1450-1620 cm⁻¹ region.

C-O Stretch and O-H Bend: In-plane O-H bending and C-O stretching vibrations of the carboxylic acid group are expected in the 1210-1440 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F stretch is expected in the 1100-1300 cm⁻¹ range.

The expected characteristic FTIR absorption bands are summarized in the following table.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500 - 3300O-H stretch (broad)Carboxylic Acid (dimer)
3100 - 3300N-H stretchPyrazole
> 3000C-H stretchAromatic & Pyrazole
1680 - 1710C=O stretch (strong, sharp)Carboxylic Acid
1450 - 1620C=C and C=N stretchAromatic & Pyrazole Rings
1210 - 1440C-O stretch, O-H bendCarboxylic Acid
1100 - 1300C-F stretch (strong)Fluoroaromatic
~920O-H bend (out-of-plane, broad)Carboxylic Acid (dimer)

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The Raman spectrum of this compound is expected to be characterized by distinct bands corresponding to vibrations of the pyrazole ring, the substituted benzene (B151609) ring, and the carboxylic acid group.

The analysis of related molecules, such as fluorobenzoic acid derivatives and pyrazoles, allows for the prediction of key Raman active modes ias.ac.innih.gov. For the benzene ring, characteristic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-F stretching vibration typically appears as a strong band, while the pyrazole ring exhibits its own set of characteristic ring stretching and deformation modes . The carboxylic acid group will show vibrations related to the C=O and O-H groups, although the O-H stretch is often weak in Raman spectra. In the solid state, intermolecular hydrogen bonding involving the carboxylic acid can lead to the formation of dimers, which significantly influences the vibrational frequency of the carbonyl (C=O) stretching mode ias.ac.in.

Table 1: Predicted Characteristic Raman Shifts for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Assignment Moiety
~3100-3150 Aromatic/Heterocyclic C-H stretching Phenyl, Pyrazole
~1650-1700 C=O stretching (in hydrogen-bonded dimer) Carboxylic Acid
~1580-1610 Aromatic C=C stretching Phenyl Ring
~1450-1550 Pyrazole ring stretching (C=N, C=C) Pyrazole Ring
~1200-1300 C-F stretching Phenyl Ring
~1100-1200 In-plane C-H bending Phenyl, Pyrazole
~990-1010 Phenyl ring breathing mode Phenyl Ring

This table is predictive and based on data from analogous structures reported in the literature ias.ac.innih.gov.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elucidation of Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound through highly accurate mass measurement of its molecular ion. For this compound (C₁₀H₇FN₂O₂), the expected exact mass can be calculated with high precision.

Electron ionization (EI) or electrospray ionization (ESI) techniques coupled with HRMS can also elucidate fragmentation pathways, which are invaluable for structural confirmation nih.gov. The fragmentation of benzoic acid derivatives often begins with the loss of neutral molecules like water (H₂O) or carbon monoxide (CO) from the molecular ion fu-berlin.dedocbrown.info. For the target compound, characteristic fragmentation would likely involve:

Decarboxylation: Loss of the carboxyl group (•COOH) or CO₂.

Loss of Water: Elimination of H₂O from the carboxylic acid moiety.

Ring Fragmentation: Cleavage of the pyrazole or benzene ring.

Fluorine Loss: Cleavage of the stable C-F bond is less common but possible.

A plausible fragmentation pattern in positive-ion mode would start with the protonated molecule [M+H]⁺. Subsequent fragmentation could involve the loss of H₂O to form an acylium ion, followed by the loss of CO. Fragmentation of the pyrazole ring is also a key pathway observed in related structures nih.govnih.gov.

Table 2: Predicted HRMS Fragments for this compound

Predicted m/z Ion Formula Likely Loss from Precursor
221.0462 [C₁₀H₈FN₂O₂]⁺ [M+H]⁺ (Protonated Molecule)
203.0357 [C₁₀H₆FN₂O]⁺ Loss of H₂O
175.0408 [C₉H₆FN₂]⁺ Loss of H₂O and CO
148.0357 [C₈H₅FN]⁺ Cleavage and loss of pyrazole fragments
121.0142 [C₇H₄FO]⁺ Fluorobenzoyl cation

This table presents theoretical exact masses for predicted ions and is based on fragmentation patterns of similar compounds fu-berlin.dedocbrown.inforesearchgate.net.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for the title compound is not publicly available, the methodology and expected structural features can be detailed by examining closely related pyrazolyl-benzoic acid derivatives nih.govnih.gov.

The process begins with growing a single crystal of high quality. The crystal is then mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα). Data is collected by rotating the crystal and recording the diffraction patterns at various orientations.

The collected data is then processed, which includes integration of reflection intensities and corrections for factors like polarization and absorption. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by least-squares techniques. This refinement process adjusts atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data. Key parameters from the refinement of a related compound, 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, illustrate typical values obtained in such an analysis nih.gov.

Table 3: Representative Crystal Data and Refinement Parameters for a Related Phenylpyrazole Benzoic Acid Derivative

Parameter Example Value
Empirical formula C₂₀H₁₉FN₂O₂
Formula weight 338.37
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.7732 (14)
b (Å) 12.2671 (16)
c (Å) 15.257 (2)
β (°) 106.836 (5)
Volume (ų) 1750.7 (4)
Z (molecules/unit cell) 4
Radiation type Mo Kα
Final R indices [I > 2σ(I)] R₁ = 0.041, wR₂ = 0.114

Data sourced from the crystallographic report of 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid nih.gov.

The refined crystal structure provides precise measurements of all intramolecular parameters. Bond lengths and angles within the pyrazole and fluorophenyl rings are expected to conform to standard values for sp²-hybridized carbon and nitrogen atoms nih.gov. The C-F bond is anticipated to be short and strong. The geometry of the carboxylic acid group will be planar.

Table 4: Expected Intramolecular Geometric Parameters for this compound

Parameter Atom(s) Involved Expected Value (Å or °)
Bond Length (Å) C-F ~1.35 Å
Bond Length (Å) C=O (Carboxylic Acid) ~1.25 Å
Bond Length (Å) C-O (Carboxylic Acid) ~1.31 Å
Bond Length (Å) N-N (Pyrazole) ~1.36 Å
Bond Length (Å) Phenyl C-C (pyrazole) ~1.48 Å
Bond Angle (°) C-C-C (in Phenyl ring) ~120°
Bond Angle (°) O-C=O (Carboxylic Acid) ~123°

Values are typical and based on analyses of similar crystal structures nih.govnih.govresearchgate.net.

The solid-state packing of the molecule is governed by a network of intermolecular interactions. The most significant of these is expected to be the hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules rsc.org.

Additionally, the pyrazole ring contains both a hydrogen bond donor (N-H) and an acceptor (the sp² nitrogen). This allows for the formation of N-H···O or N-H···N hydrogen bonds, potentially linking the carboxylic acid dimers into chains or more complex networks researchgate.netrsc.org. Weak C-H···O and C-H···F interactions may also play a role in stabilizing the crystal lattice researchgate.net.

Table 5: Potential Intermolecular Interactions in the Crystal Lattice

Interaction Type Donor Acceptor Expected Distance/Geometry
Hydrogen Bond O-H (acid) O=C (acid) Strong, forming centrosymmetric R²₂(8) ring motif
Hydrogen Bond N-H (pyrazole) O=C (acid) Links molecules into chains or sheets
Hydrogen Bond N-H (pyrazole) N (pyrazole) Links molecules into chains or dimers
Pi-Stacking Phenyl Ring Phenyl Ring Centroid-centroid distance ~3.5-4.0 Å
Pi-Stacking Pyrazole Ring Pyrazole Ring Centroid-centroid distance ~3.5-4.0 Å

These interactions are predicted based on the functional groups present and data from related molecular crystals researchgate.netrsc.orgresearchgate.net.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 1h Pyrazol 3 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Properties, and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid. These calculations are instrumental in understanding the molecule's geometry, stability, reactivity, and spectroscopic properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves exploring the potential energy surface to identify all possible stable conformers (rotational isomers) and determine the global minimum energy structure. The presence of rotatable bonds, such as the one connecting the pyrazole (B372694) and benzoic acid rings, necessitates a thorough conformational search.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound

ParameterBond/AtomsValue (Å or °)
Bond Lengths C-F1.35
C-C (aromatic)1.39 - 1.41
C=O1.21
C-O1.36
N-N (pyrazole)1.35
C-N (pyrazole)1.33 - 1.38
Bond Angles C-C-F118.5
C-C-C (aromatic)119.0 - 121.0
O=C-O123.0
Dihedral Angle Phenyl-Pyrazole25.0

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations for this molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. The distribution of these orbitals over the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In pyrazole-containing compounds, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO may be concentrated on the benzoic acid moiety. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.70
Ionization Potential (I)6.50
Electron Affinity (A)1.80
Global Hardness (η)2.35
Global Electrophilicity Index (ω)3.84

Note: This data is illustrative, based on computational studies of analogous pyrazole derivatives. science.govsci-hub.se The values provide an example of what might be expected from a DFT analysis of the target molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.com The MEP map is color-coded to represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential) and are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, making these sites favorable for interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the pyrazole N-H would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The fluorine atom would also contribute to the electrostatic potential of the phenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining electron delocalization, hybridization, and hyperconjugative interactions. researchgate.net This method transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would reveal the nature of the intramolecular interactions that contribute to its stability. For example, it could quantify the delocalization of π-electrons between the pyrazole and phenyl rings. The analysis of donor-acceptor interactions (hyperconjugation) would highlight the transfer of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. mdpi.com

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies E(2) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O(carbonyl)π(C-O)25.5
π(C-C) phenylπ(C-C) phenyl18.2
π(C=N) pyrazoleπ(C-C) phenyl5.1
LP(1) N(pyrazole)σ(C-H)2.3

Note: This table presents hypothetical E(2) values to illustrate the types of interactions that would be identified in an NBO analysis. LP denotes a lone pair.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide insights into its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. The predicted infrared and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the molecular structure.

Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. mdpi.com

Simulated Vibrational (IR and Raman) Spectra for Comparison with Experimental Data

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for molecular structure elucidation. Computational methods, particularly DFT, allow for the simulation of these spectra with a high degree of accuracy. By calculating the harmonic vibrational frequencies of this compound, a theoretical spectrum can be generated and compared directly with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.netijtsrd.com

The process typically involves optimizing the molecular geometry at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p), followed by a frequency calculation. researchgate.netmdpi.com The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. mdpi.com A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.gov

For this compound, key vibrational modes of interest include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the IR spectrum around 3000 cm⁻¹.

C=O stretching of the carboxylic acid, a strong IR absorption usually found near 1700 cm⁻¹.

N-H stretching of the pyrazole ring, expected in the region of 3100-3300 cm⁻¹.

C-F stretching of the fluorinated benzene (B151609) ring, which gives a characteristic band in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching modes from both the benzene and pyrazole rings.

A comparison between the simulated and experimental spectra helps to confirm the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies and Assignments for a Benzoic Acid Derivative

Wavenumber (cm⁻¹) Assignment Vibrational Mode
3150 ν(N-H) N-H stretch
3080 ν(O-H) O-H stretch
1710 ν(C=O) Carbonyl stretch
1615 ν(C=C) Aromatic ring stretch
1450 δ(O-H) O-H in-plane bend
1250 ν(C-F) C-F stretch
850 γ(C-H) C-H out-of-plane bend

Note: This table is illustrative and based on typical values for related functional groups.

Predicted NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural validation and assignment of experimental signals. docbrown.info The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors. researchgate.net

By performing GIAO calculations on the DFT-optimized geometry of this compound, theoretical chemical shifts can be obtained. researchgate.net These are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. The accuracy of these predictions allows chemists to assign specific resonances to individual nuclei within the molecule, which can be particularly useful for complex structures or for distinguishing between isomers. researchgate.netresearchgate.net

For this molecule, key predictions would include:

The chemical shift of the acidic proton (-COOH).

Distinct signals for the protons on the fluorinated benzene ring, with their splitting patterns influenced by fluorine and adjacent protons.

Signals for the protons on the pyrazole ring.

The ¹³C chemical shifts for the carbonyl carbon, the carbon bearing the fluorine atom, and the various carbons of the pyrazole and benzene rings.

Discrepancies between predicted and experimental shifts can indicate the presence of different conformers, tautomers, or intermolecular interactions (e.g., hydrogen bonding) in the experimental sample.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
COOH 12.0 - 13.0 168.0
C-F - 165.0 (d)
Aromatic CH 7.5 - 8.2 115.0 - 135.0
Pyrazole CH 6.5 - 7.8 105.0 - 140.0
Pyrazole NH 13.0 - 14.0 -

Note: Values are typical estimates. (d) indicates a doublet due to C-F coupling.

Computation of Reactivity Descriptors and Global Reactivity Parameters

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. asrjetsjournal.org These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a primary indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Global reactivity parameters for this compound can be calculated to predict its chemical behavior. researchgate.net Key descriptors include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Potential (μ): The tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η). researchgate.net

Table 3: Calculated Global Reactivity Descriptors (Illustrative Values)

Parameter Definition Value (eV)
E_HOMO Energy of Highest Occupied Molecular Orbital -6.5
E_LUMO Energy of Lowest Unoccupied Molecular Orbital -1.8
ΔE (Gap) E_LUMO - E_HOMO 4.7
I Ionization Potential 6.5
A Electron Affinity 1.8
μ Chemical Potential -4.15
η Chemical Hardness 2.35
S Global Softness 0.43
ω Electrophilicity Index 3.66

Note: These values are hypothetical examples based on similar molecules.

Non-Covalent Interactions (NCI) Analysis and Reduced Density Gradient (RDG) for Weak Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure, stability, and function of molecules. The NCI index, based on the Reduced Density Gradient (RDG), is a powerful computational tool for visualizing and characterizing these weak interactions in real space. nih.govmdpi.com

The RDG is a dimensionless quantity derived from the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian, different types of interactions can be identified:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak interactions (e.g., van der Waals): Indicated by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes): Associated with large positive values of sign(λ₂)ρ.

For this compound, NCI analysis can reveal intramolecular hydrogen bonding, for instance, between the carboxylic acid proton and a nitrogen atom of the pyrazole ring. researchgate.net The resulting 3D visualization maps these interactions as colored isosurfaces, providing an intuitive picture of the forces that stabilize the molecule's conformation. researchgate.netresearchgate.net

Tautomerism and Isomerism Studies through Advanced Computational Methods

Molecules containing heterocyclic rings like pyrazole can often exist in multiple tautomeric forms. researchgate.net For this compound, the proton on the pyrazole ring can reside on either of the two nitrogen atoms, leading to different tautomers. Additionally, rotational isomerism (conformational isomerism) can occur due to rotation around the single bonds, such as the bond connecting the phenyl and pyrazole rings, and the orientation of the -COOH group.

Advanced computational methods are essential for studying the relative stabilities of these different isomers. researchgate.net By calculating the ground-state energies of each possible tautomer and conformer using high-level DFT or ab initio methods, the most stable form in the gas phase can be identified. nih.gov Solvation models can also be incorporated to predict the predominant isomer in different solvents. These calculations are critical for understanding the molecule's behavior, as different tautomers and conformers can exhibit distinct chemical and physical properties.

Table 4: Relative Energies of Tautomers (Hypothetical)

Tautomer/Isomer Description Relative Energy (kcal/mol)
Tautomer A H on N1 of pyrazole 0.00 (Reference)
Tautomer B H on N2 of pyrazole +2.5
Conformer C Rotated COOH group +1.8

Note: Values are for illustrative purposes to show how computational methods can rank the stability of different isomers.

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Fluoro 5 1h Pyrazol 3 Yl Benzoic Acid

Reactions of the Carboxylic Acid Moiety for Functional Group Interconversion

The carboxylic acid moiety is a versatile functional group that serves as a precursor for numerous derivatives. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

The conversion of the carboxylic acid group into esters and amides is a fundamental transformation in organic synthesis. These reactions are crucial for creating derivatives with modified solubility, stability, and biological interaction profiles.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine. Due to the acid-base reaction between the two components, the amine is often protonated, rendering it non-nucleophilic. Therefore, the carboxylic acid must first be "activated". This can be accomplished using coupling reagents or by converting the acid to a more reactive derivative. nih.govbohrium.com Direct condensation can also be achieved under specific conditions, for instance, using catalysts like TiCl4. nih.gov A variety of activating reagents can be employed for amide bond formation, transforming the carboxylic acid into a reactive intermediate that readily reacts with an amine. researchgate.net

Table 1: Representative Esterification and Amidation Conditions for Benzoic Acids
Reaction TypeReactantTypical Reagents & ConditionsProduct TypeReference
EsterificationAlcohol (e.g., Methanol)H₂SO₄ (catalyst), heatMethyl Ester researchgate.net
EsterificationAlcoholDCC, DMAP, in an inert solvent (e.g., THF)Ester medcraveonline.com
AmidationPrimary or Secondary AmineCoupling agents (e.g., EDC, HATU), Base (e.g., DIPEA), in DMFAmide researchgate.net
AmidationAmineTiCl₄, Pyridine, 85 °CAmide nih.gov

To enhance the reactivity of the carboxylic acid for nucleophilic substitution, it is often converted into a more electrophilic acyl halide, most commonly an acyl chloride. Acyl chlorides are highly reactive intermediates that readily engage with a wide range of nucleophiles. researchgate.net This transformation is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com For instance, the structurally related 5-fluoro-2-methoxy-benzoic acid can be converted to 5-fluoro-2-methoxy-benzoyl chloride using such reagents. google.com

Table 2: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids
ReagentFormulaByproductsReference
Thionyl chlorideSOCl₂SO₂ (gas), HCl (gas) google.com
Oxalyl chloride(COCl)₂CO (gas), CO₂ (gas), HCl (gas) google.com
Phosphorus pentachloridePCl₅POCl₃, HCl (gas) google.com

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. libretexts.org The mechanism involves two principal steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequently, the original carbonyl π-bond is reformed by the elimination of the leaving group (-OH for the acid, or -Cl for the acyl chloride). libretexts.org The net result is the substitution of the leaving group with the incoming nucleophile. libretexts.org Acyl chlorides, being highly reactive, are excellent substrates for these reactions, allowing for the synthesis of esters, amides, and other derivatives under mild conditions.

Reactions Involving the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its chemistry is characterized by reactions that modify the nitrogen atoms and substitutions on the carbon atoms of the ring.

The presence of a pyrrole-like -NH group in the 1H-pyrazole ring allows for substitution reactions at the nitrogen atom. pharmaguideline.com This functionalization is a key strategy for diversifying the molecular structure.

N-Alkylation can be performed by deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkylating agent like an alkyl halide. pharmaguideline.com Alternatively, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been developed, offering an alternative to procedures requiring strong bases. semanticscholar.org For unsymmetrical pyrazoles, these reactions can lead to a mixture of two regioisomers, with the substitution occurring at either the N1 or N2 position. semanticscholar.org

N-Arylation introduces an aryl group onto a pyrazole nitrogen. This is commonly achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, for example, can couple pyrazoles with arylboronic acids or aryl halides. organic-chemistry.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also widely employed for this transformation. organic-chemistry.org

Table 3: Selected Methods for N-Alkylation and N-Arylation of Pyrazoles

Modulation of Pyrazole Acidity and Basicity through Substituent Effects

The acidity and basicity of the pyrazole moiety within 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid are significantly influenced by the electronic effects of its substituents. Pyrazoles, as a class of azoles, exhibit both weakly basic and weakly acidic properties. The basicity is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom (N2), while the acidity is associated with the proton on the sp³-hybridized nitrogen atom (N1).

The presence of the 2-fluoro-5-carboxyphenyl group attached to the C3 position of the pyrazole ring exerts a strong electron-withdrawing effect. This effect, transmitted through the pyrazole ring, has a pronounced impact on its acid-base properties.

Acidity: The electron-withdrawing nature of the substituted phenyl ring decreases the electron density within the pyrazole ring. This stabilizes the pyrazolide anion formed upon deprotonation of the N1-H. Consequently, the acidity of the N1-H proton is enhanced compared to unsubstituted pyrazole.

Basicity: Conversely, the same electron-withdrawing effect reduces the electron density on the N2 nitrogen atom. This diminishes its ability to donate its lone pair of electrons to a proton, thereby decreasing the basicity of the pyrazole ring. Studies on azoles have shown that pyrazoles are generally less basic than other azoles like imidazoles, a trend that is further amplified by electron-withdrawing substituents. researchgate.net

Table 1: Predicted Influence of Substituents on Pyrazole Acidity and Basicity

Substituent Position Electronic Effect Impact on N1-H Acidity Impact on N2 Basicity
2-Fluoro-5-carboxyphenyl C3 Electron-withdrawing Increase Decrease
Fluorine Phenyl C2 Electron-withdrawing Increase Decrease

Reactions on the Fluorobenzene (B45895) Ring

Direct electrophilic aromatic substitution (EAS) on the fluorobenzene ring of this compound is challenging due to the cumulative deactivating effects of the existing substituents. The reactivity and regioselectivity of EAS reactions are governed by the directing effects of the fluorine, carboxylic acid, and pyrazolyl groups.

Fluorine: An ortho-, para-directing group, but deactivating due to its high electronegativity. It would direct incoming electrophiles to the C3 and C1 positions (relative to the fluorine at C2).

Carboxylic Acid: A meta-directing group and strongly deactivating. It directs incoming electrophiles to the C3 position (relative to the carboxylic acid at C1).

Pyrazolyl Group: Can be considered a deactivating group on the phenyl ring.

The combined influence of these groups makes the aromatic ring significantly electron-deficient and thus, less susceptible to electrophilic attack. The C3 position is deactivated by the ortho-fluorine and meta-carboxylic acid. The C4 and C6 positions are also deactivated. Therefore, forcing conditions would be required for any substitution to occur, likely leading to low yields and potential mixtures of products. Due to these challenges, alternative functionalization methods are generally preferred.

Directed Ortho Metalation (DOM) is a powerful synthetic strategy for the regioselective functionalization of substituted aromatic compounds. numberanalytics.com This methodology relies on the use of a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. organic-chemistry.org In the case of this compound, several functional groups can potentially act as DMGs.

The deprotonated carboxylic acid (carboxylate) is one of the most powerful DMGs. organic-chemistry.org Treatment with a suitable base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) would be expected to direct lithiation exclusively to the position ortho to the carboxylate, which is the C6 position. organic-chemistry.org

The fluorine atom can also function as a DMG, albeit a weaker one than the carboxylate. It would direct metalation to the C3 position. However, the stronger directing ability of the carboxylate group makes C6 the most probable site of metalation. Additionally, the acidic N-H proton of the pyrazole ring would be deprotonated first by the strong base before any C-H deprotonation on the aromatic ring occurs.

A typical DOM strategy would involve:

Deprotonation of the carboxylic acid and the pyrazole N-H with two equivalents of a strong base (e.g., LDA or a Grignard reagent).

Addition of a strong lithiating agent (e.g., s-BuLi/TMEDA) at low temperature to effect regioselective deprotonation at the C6 position.

Quenching the resulting aryllithium intermediate with a suitable electrophile (E+).

This approach allows for the introduction of a wide variety of substituents at the C6 position with high regioselectivity, providing access to 1,2,3-trisubstituted benzene (B151609) derivatives that are difficult to synthesize by other means.

Table 2: Potential DOM Reactions on this compound

Directing Group Position Base/Conditions Site of Metalation Potential Electrophiles (E+) Product
Carboxylic Acid (-COOH) C1 1. 2 eq. base 2. s-BuLi/TMEDA, -78°C C6 I₂, DMF, RCHO, CO₂ 6-substituted derivative

Strategic Derivatization for Structure-Activity Relationship (SAR) Explorations

This compound serves as a versatile scaffold for strategic derivatization to explore structure-activity relationships (SAR), particularly in medicinal chemistry. nih.gov Pyrazole-containing compounds are known for a wide range of biological activities, and systematic modification of this scaffold can lead to optimized potency and selectivity. nih.gov Key points of derivatization include the carboxylic acid moiety, the pyrazole ring, and the fluorobenzene ring.

Modification of the Carboxylic Acid: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or hydroxamic acids. This modulates properties like hydrogen bonding capacity, polarity, and metabolic stability. For instance, forming amides with a library of amines introduces diverse substituents that can probe specific interactions with biological targets.

Substitution on the Pyrazole Ring: The N1 position of the pyrazole is a common site for derivatization. Alkylation, arylation, or acylation at this position can significantly influence the compound's steric and electronic properties, as well as its lipophilicity. These modifications can affect how the molecule fits into a binding pocket and can prevent metabolic degradation.

Functionalization of the Fluorobenzene Ring: As discussed in the DOM section, the C6 position is a prime target for introducing new substituents. Halogenation at this position (e.g., via iodination followed by cross-coupling reactions like Suzuki or Sonogashira) allows for the introduction of various aryl, heteroaryl, or alkyl groups, systematically exploring the steric and electronic requirements of a target receptor.

These derivatization strategies allow for a comprehensive exploration of the chemical space around the core scaffold, which is a fundamental practice in the development of new therapeutic agents. nih.goviomcworld.com

Table 3: Representative Strategic Derivatizations for SAR Studies

Modification Site Reaction Type Reagents Resulting Functional Group Purpose of Modification
Carboxylic Acid Amide Coupling R-NH₂, EDC, HOBt -C(O)NH-R Introduce H-bond donors/acceptors; explore steric bulk
Carboxylic Acid Esterification R-OH, H⁺ -C(O)O-R Increase lipophilicity; create prodrugs
Pyrazole N1-H N-Alkylation R-X, Base (e.g., K₂CO₃) N-R Modulate lipophilicity; block N-H hydrogen bonding
Fluorobenzene C6-H DOM & Halogenation s-BuLi; then I₂ C6-I Introduce handle for cross-coupling

Transformation into Other Heterocyclic Systems via Ring Annulation or Rearrangement (if applicable)

While the transformation of heterocyclic systems into others through rearrangement or annulation is a known strategy in organic synthesis, specific examples starting from this compound are not extensively documented in the searched literature. nih.govimist.ma However, the functional groups present in the molecule—namely the carboxylic acid, the N-H of the pyrazole, and the ortho-relationship between the pyrazole and the fluorine—offer potential for intramolecular cyclization reactions to form new fused heterocyclic systems.

For instance, a hypothetical transformation could involve the formation of a pyrazolo[1,5-a]quinazolinone system. This could potentially be achieved by first converting the carboxylic acid to an amide or a related derivative and then inducing an intramolecular cyclization that involves one of the pyrazole nitrogens. Such ring-forming reactions are valuable for creating novel, rigid scaffolds with distinct three-dimensional shapes for applications in materials science and drug discovery. The synthesis of various pyrazole and triazole derivatives often proceeds through the cyclization of key intermediates, highlighting the general utility of such strategies. nih.gov

Another possibility involves the transformation of the pyrazole ring itself, although this is generally less common than reactions involving the peripheral functional groups. The development of new heterocyclic structures often relies on the reactivity of intermediates like ketenimines generated from triazoles, showcasing that ring transformations are a powerful tool for generating molecular diversity. nih.gov Further research would be needed to explore these potential transformation pathways for this compound.

Advanced Applications As a Chemical Synthon and Future Research Trajectories

Role as a Key Building Block in Complex Molecule Synthesis

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid serves as a quintessential building block, or synthon, in organic synthesis, valued for the distinct reactivity and properties conferred by its constituent parts. nih.govnih.govmdpi.com The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents. nih.govnih.govnih.govnih.gov The strategic placement of the fluorine atom and the carboxylic acid group on the phenyl ring further enhances its utility, allowing for regioselective modifications and diverse coupling reactions.

The carboxylic acid group provides a handle for standard transformations such as esterification and amidation, enabling the linkage of the scaffold to other molecules. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical considerations in drug design. researchgate.net The pyrazole ring itself contains nitrogen atoms that can be functionalized or can act as coordination sites. This multi-faceted reactivity allows chemists to construct complex molecular architectures with a high degree of control, leading to the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. nih.govmdpi.com For instance, derivatives of pyrazole-benzoic acid have been synthesized to create potent antibacterial agents. nih.govresearchgate.net

Table 1: Functional Moieties of this compound and Their Synthetic Utility

MoietyKey FeaturesPrimary Synthetic Roles
Benzoic Acid Acidic carboxyl group (-COOH)Amide bond formation, Esterification, Salt formation, Directing group for ring functionalization.
Fluorinated Phenyl Ring Electron-withdrawing fluorine atomInfluences acidity of COOH, Modulates lipophilicity and metabolic stability, Site for nucleophilic aromatic substitution.
Pyrazole Ring Aromatic 5-membered heterocycle with two N atomsN-alkylation/arylation, C-H functionalization, Coordination to metal centers, Hydrogen bonding donor/acceptor.

Scaffold for the Development of Advanced Functional Materials

The rigid and highly functionalizable nature of the this compound scaffold makes it an excellent platform for the creation of advanced functional materials. mdpi.com Its inherent electronic properties and capacity for modification are key to designing materials with tailored optical, sensory, and catalytic functions.

Design and Synthesis of Fluorescent Probes and Chemosensors

Pyrazole derivatives are recognized for their high synthetic versatility and exceptional electronic properties, making them promising candidates for fluorescent bioimaging and sensing applications. nih.gov The scaffold of this compound can be systematically modified to create fluorescent probes and chemosensors for detecting specific ions or molecules. rsc.orgmdpi.comnih.gov

The fluorescence properties of a molecule derived from this scaffold can be tuned by attaching different fluorophores or receptor units. The pyrazole and benzoic acid moieties can act as binding sites for analytes, and this binding event can trigger a change in the fluorescence signal (e.g., enhancement or quenching). nih.gov For example, the nitrogen atoms of the pyrazole ring and the oxygen of the carboxyl group can chelate metal ions, leading to a detectable optical response. nih.gov This modular approach allows for the rational design of sensors for a variety of targets, from metal cations to biologically relevant anions and small molecules. nih.govdntb.gov.ua

Development of Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring make it an excellent N-donor ligand for coordinating with metal ions. nih.govpen2print.orgresearchgate.net When combined with the carboxylic acid group, which can also coordinate to metals as a carboxylate, this compound and its derivatives can act as versatile mono- or bidentate ligands. researchgate.netresearchgate.net This allows for the construction of a wide range of coordination complexes and metal-organic frameworks (MOFs). nih.govresearchgate.netunibo.it

These coordination complexes have significant potential in catalysis. nih.govrsc.org The ligand structure can be tailored to control the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of the catalyst. Pyrazole-based ligands have been successfully employed in various catalytic transformations, including oxidation reactions and polymerization. rsc.orgresearchgate.netarabjchem.org The presence of the fluorine atom can further modulate the Lewis acidity of the coordinated metal center, offering another level of control over the catalytic process.

Interdisciplinary Research Prospects for this compound Derivatives

The versatility of the this compound scaffold opens up numerous avenues for interdisciplinary research. Its derivatives are of significant interest in:

Medicinal Chemistry: As a core component in the design of new therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. nih.govnih.govmdpi.com

Chemical Biology: For the development of fluorescent probes to visualize and quantify biological processes and analytes within living cells. nih.gov

Materials Science: In the creation of novel MOFs for gas storage, separation, and sensing, as well as the design of new optical and electronic materials. nih.gov

Agrochemistry: As a building block for new herbicides and fungicides. acs.org

The convergence of synthetic chemistry with these fields promises to unlock new applications and deepen our understanding of the structure-property relationships of these compounds.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations can be used to predict the geometric, electronic, and thermodynamic properties of new molecules before they are synthesized.

For example, molecular docking simulations can predict how a potential drug candidate based on this scaffold will bind to a specific biological target, such as an enzyme or receptor. acs.org This allows researchers to prioritize the synthesis of compounds with the highest predicted activity. DFT calculations can be used to understand the reactivity of the scaffold, predicting which sites are most susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategy. This in-silico approach accelerates the discovery process, reduces costs, and allows for the design of molecules with highly specific and tailored properties.

Future Perspectives in Synthetic Methodology and Expanded Applications in Chemical Sciences

The future of research on this compound and its derivatives is bright, with ongoing efforts to develop more efficient and sustainable synthetic methods. ias.ac.inresearchgate.net Innovations such as C-H activation, flow chemistry, and multicomponent reactions are being applied to streamline the synthesis of complex pyrazole-containing molecules. mdpi.com

There is also significant potential for expanding the applications of these compounds. Future research may focus on:

Theranostics: Developing derivatives that combine therapeutic action with diagnostic imaging capabilities.

Smart Materials: Creating materials that respond to external stimuli, such as light or pH, for applications in sensing and drug delivery.

Green Chemistry: Designing new pyrazole-based catalysts that are more efficient and environmentally friendly. mdpi.com

As synthetic methodologies become more advanced, the ability to create increasingly complex and functional molecules from the this compound scaffold will continue to grow, solidifying its importance across the chemical sciences. nih.gov

Q & A

Q. What are the established synthetic pathways for preparing 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Substituent positioning (e.g., fluorine) requires careful selection of fluorinated precursors .
  • Step 2: Coupling the pyrazole moiety to a fluorinated benzoic acid scaffold. Suzuki-Miyaura cross-coupling is often employed for aryl-aryl bond formation, using palladium catalysts and optimized solvent systems (e.g., DMF/H₂O) .
  • Critical Parameters: Temperature control (80–120°C), anhydrous conditions for coupling steps, and purification via column chromatography to isolate intermediates .

Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization Tips
Pyrazole formationHydrazine hydrate, β-keto ester, reflux (EtOH)Use N₂ atmosphere to prevent oxidation
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°CMonitor via TLC for completion

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR: Assign peaks using deuterated DMSO to resolve aromatic protons and pyrazole NH signals. Fluorine substitution causes deshielding (δ 7.5–8.5 ppm for aromatic H) .
  • ¹⁹F NMR: Confirms fluorine position (δ -110 to -120 ppm for aryl-F) .
    • High-Performance Liquid Chromatography (HPLC):
  • Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment. Retention time ~12–15 min .
    • X-ray Crystallography: Resolves structural ambiguities. Example: Triclinic P1 space group with unit cell parameters a = 10.228 Å, b = 11.018 Å .

Q. What preliminary biological screening strategies are applicable for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Target kinases or cyclooxygenase isoforms (COX-1/COX-2) using fluorometric assays. Pyrazole derivatives often show selectivity for COX-2 (IC₅₀ < 1 µM) .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally similar compounds to establish SAR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for coupling efficiency. DMF increases reaction rate but may require post-reaction dialysis .
  • Catalyst Loading: Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% with microwave-assisted heating (100°C, 30 min) to maintain yield while lowering costs .
  • Byproduct Mitigation: Use scavengers like polymer-bound thiourea to remove residual Pd .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., logP vs. HPLC retention times)?

Methodological Answer:

  • Computational Validation: Run density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict logP and compare with experimental HPLC-derived logP (C18 column, isocratic elution) .
  • Case Study: If predicted logP = 2.5 conflicts with HPLC retention (logP ~3.0), re-evaluate solvent-accessible surface area (SASA) in DFT models to account for hydrogen bonding .

Q. What strategies address crystallographic disorder in structural determination?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets. For triclinic systems, collect >95% completeness in the highest resolution shell .
  • Refinement: Apply SHELXL-97 with anisotropic displacement parameters. For disordered fluorine atoms, use PART instructions to model occupancy .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyrazole-NH) to direct electrophilic substitution to the 5-position .
  • Microwave Synthesis: Shorten reaction times (10–20 min) to minimize side reactions during nitration or halogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.